![molecular formula C21H19N3O4S B4014186 benzyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prolinate](/img/structure/B4014186.png)
benzyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prolinate
Description
Synthesis Analysis
The synthesis of compounds closely related to benzyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prolinate often involves complex reactions where intermediates such as thiadiazoles or thioureas react with nucleophiles to form the desired ester or amide derivatives. For instance, thiadiazoles undergo ring opening to produce thioketene intermediates, which then react with O- or N-nucleophiles forming esters or amides of aryl-substituted thioacetic acid, showcasing the complexity and versatility in synthesizing thiazole derivatives (Androsov & Neckers, 2007).
Molecular Structure Analysis
The crystal structure of compounds with similar backbones, such as 1,3-thiazolidin-4-ones, reveals nonplanar configurations with intramolecular C–H···O hydrogen bonds and significant differences in intermolecular interactions due to the roles of the oxygen atoms. These structural insights provide a foundation for understanding the complex molecular geometry and intermolecular forces influencing the stability and reactivity of thiazole derivatives (Facchinetti et al., 2016).
Chemical Reactions and Properties
The reactivity of thiazole derivatives encompasses a broad range of chemical reactions, including cyclization, nucleophilic substitution, and interactions with different nucleophiles leading to a variety of heterocyclic compounds. These reactions underline the high reactivity and versatility of thiazole derivatives in forming bioactive compounds with potential antimicrobial activities (Reddy et al., 2018).
Physical Properties Analysis
The physical properties of similar compounds, like the detailed molecular organization within lipid bilayers, highlight the compound's interaction with membrane polar regions and hydrocarbon chains. Such studies on 1,3,4-thiadiazoles integrated into lipid systems provide valuable insights into the compound's behavior in biological membranes and its potential impact on membrane fluidity and organization (Kluczyk et al., 2016).
Chemical Properties Analysis
Quantum chemical modeling and DFT calculations on benzothiazole derivatives offer deep insights into the molecular structure, vibrational assignments, HOMO-LUMO, MEP, and NBO analysis. These computational studies help in predicting the chemical behavior, reactivity, and interaction patterns of these compounds, contributing to a better understanding of their chemical properties (Sheikhi & Shahab, 2017).
properties
IUPAC Name |
benzyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c25-20(28-13-15-6-2-1-3-7-15)19-10-5-11-23(19)21-22-18(14-29-21)16-8-4-9-17(12-16)24(26)27/h1-4,6-9,12,14,19H,5,10-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJOFXYLRVHASM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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